N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-3-2-4-14(9-13)11-23-12-15(5-8-19(23)25)20(26)22-16-6-7-17(21)18(10-16)24(27)28/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFFVUPQPTXMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, with CAS number 899741-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects, and structure-activity relationships (SARs).
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHClNO |
| Molecular Weight | 397.8 g/mol |
| CAS Number | 899741-27-6 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of related structures have shown significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells . The inhibition of the NF-κB signaling pathway has been identified as a key mechanism through which these compounds exert their anti-inflammatory effects.
Case Study: Acute Lung Injury (ALI)
In a recent study involving LPS-induced ALI in mice, a derivative compound demonstrated significant improvement in lung pathology and reduced pulmonary edema. This suggests that similar mechanisms may be applicable to this compound, warranting further investigation into its therapeutic potential for inflammatory diseases .
Cytotoxic Effects
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anticancer potential of this compound. While specific data on this compound is limited, similar dihydropyridine derivatives have exhibited promising cytotoxic effects against several cancer types, highlighting the need for further research into its efficacy and mechanism of action.
Structure-Activity Relationships (SAR)
The understanding of SAR is crucial for optimizing the biological activity of compounds within this class. Modifications to the phenyl and carboxamide moieties have been shown to significantly influence both potency and selectivity against specific biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhanced anti-inflammatory activity |
| Alteration of the carboxamide group | Improved cytotoxicity against cancer cells |
Research indicates that specific substitutions can enhance binding affinity to target proteins involved in inflammatory processes or cancer progression .
Scientific Research Applications
Synthesis and Structural Properties
The compound is synthesized through a multi-step process involving the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with specific aniline derivatives. The resulting structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 397.8 g/mol .
The crystal structure of the compound reveals significant twisting between the dihydropyridine and aromatic rings, which affects its interaction with biological targets. The presence of hydrogen bonds within the crystal lattice enhances its stability and solubility characteristics .
Biological Activities
1. Anticancer Properties
Research indicates that N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Mechanistic studies suggest that the compound triggers mitochondrial dysfunction, leading to increased levels of caspases involved in the apoptotic pathway .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies demonstrate that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
3. Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes related to disease processes, including those involved in cancer metabolism and inflammation. Such enzyme inhibitors can play crucial roles in therapeutic strategies targeting metabolic pathways .
Case Study 1: Anticancer Mechanism
A study published in Molecules examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis. Flow cytometry analysis revealed alterations in mitochondrial membrane potential, confirming the compound's role in inducing cell death through intrinsic apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial properties, suggesting its potential use as a scaffold for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares a core pyridine-3-carboxamide scaffold with multiple analogs. Key structural differences lie in the substituents on the benzyl ring (position 1) and the aryl amide group (position 3). Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations
Electron-Withdrawing vs. The 3-methylbenzyl substituent (target) is less electron-withdrawing than 3-chlorobenzyl (Ev4, Ev5) or 3-nitrobenzyl (Ev6), which may improve metabolic stability .
Lipophilicity and Solubility: Trifluoromethyl (Ev3) and chloro (Ev4, Ev5) substituents increase hydrophobicity, whereas the target’s 3-methylbenzyl balances moderate lipophilicity.
Synthetic Considerations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis involves multi-step coupling reactions. A recommended approach is:
- Step 1 : Condensation of 4-chloro-3-nitroaniline with activated pyridine intermediates (e.g., 6-oxo-1,6-dihydropyridine-3-carboxylic acid chloride) under anhydrous conditions using DMF as a catalyst.
- Step 2 : Benzylation at the pyridine nitrogen using 3-methylbenzyl bromide in the presence of K₂CO₃ in acetonitrile at 60–80°C .
- Yield Optimization : Monitor intermediates via TLC/HPLC and employ column chromatography (ethyl acetate/petroleum ether gradients) for purification. Microwave-assisted synthesis may reduce reaction times by 30–40% compared to traditional reflux methods .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C3 of the phenyl ring, methylbenzyl group at N1 of pyridine) via chemical shifts (e.g., nitro groups typically appear at δ 7.8–8.2 ppm in 1H NMR) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s amide and nitro groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Dose-Response Validation : Use orthogonal assays (e.g., ATP-based viability assays alongside MTT) to confirm cytotoxicity trends .
- Structural Confirmation : Re-analyze compound purity via XRD (if crystalline) or 2D NMR (e.g., NOESY) to rule out stereochemical ambiguities .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Varied substituents on the benzyl group (e.g., fluoro, methoxy) to assess lipophilicity effects.
- Replacement of the nitro group with cyano or trifluoromethyl to study electron-withdrawing impacts .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding moieties. Validate via IC₅₀ correlations .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer :
- In Vitro Metabolism : Incubate with hepatic microsomes (human/rat) to identify major metabolites via LC-MS/MS. Monitor NADPH-dependent degradation .
- Toxicity Screening :
- hERG Inhibition : Patch-clamp assays to assess cardiac risk.
- Genotoxicity : Ames test for mutagenicity .
Q. What experimental designs are optimal for mechanistic studies of its antitrypanosomal activity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
